![molecular formula C9H6Cl2N2OS2 B3034916 5-[(3,4-二氯苯基)亚磺酰基]-4-甲基-1,2,3-噻二唑 CAS No. 251103-08-9](/img/structure/B3034916.png)

5-[(3,4-二氯苯基)亚磺酰基]-4-甲基-1,2,3-噻二唑

描述

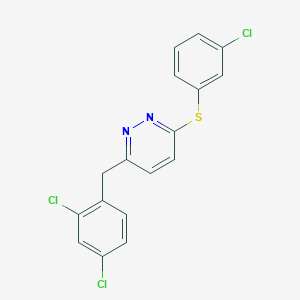

The compound 5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their properties are discussed, which can give insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves multiple steps, starting from basic aromatic acids or nitriles. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved through a six-step process beginning with 4-chlorobenzoic acid . Another method involves the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid to form 1,2,4-thiadiazoles . These methods highlight the versatility in synthesizing thiadiazole derivatives, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated and further analyzed using density functional theory (DFT) calculations to understand its electronic properties and potential applications as a nonlinear optical (NLO) material . This suggests that similar analytical and computational techniques could be applied to determine the molecular structure and properties of 5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, 3,4-Dichloro-1,2,5-thiadiazole has been used as a sulfur transfer reagent, indicating the potential reactivity of the dichlorophenylsulfinyl group in the compound of interest . Additionally, the reactivity of chloro groups in thiadiazolium salts has been exploited for the preparation of mesoionic compounds, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely depending on their substitution patterns. For instance, antiviral and antifungal activities have been observed in some sulfonamide thiadiazole derivatives . The interaction of thiadiazole-sulfonamide moieties with enzymes such as carbonic anhydrase has also been studied, which could provide insights into the binding properties of similar compounds . These studies suggest that 5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole may also exhibit unique biological activities and interactions based on its structural features.

科学研究应用

抗菌活性

噻二唑衍生物因其抗菌特性而被广泛研究。一项综述强调了噻二唑衍生物的重要生物活性,包括抗菌、抗炎和抗结核作用。这些化合物的构效关系 (SAR) 表明它们作为治疗各种微生物感染的有效剂的潜力 (Faruk Alam,2018)。

抗炎和抗肿瘤活性

噻二唑还显示出有希望的抗炎和抗肿瘤活性。与噻二唑密切相关的饱和五元噻唑烷及其衍生物由于其抗癌、抗惊厥、抗菌和抗炎特性而被认为在药物化学中具有价值。由于其不同的生物反应和潜在的治疗应用,这些化合物正被探索作为新的候选药物 (Nusrat Sahiba 等人,2020)。

抗糖尿病潜力

噻二唑化合物正在被研究其抗糖尿病潜力。一项综述重点关注噻二唑衍生物作为抗糖尿病剂,涵盖了活性最高的化合物及其与钠葡萄糖连接转运蛋白和过氧化物酶体增殖物激活受体等各种靶标的相互作用。这凸显了噻二唑衍生物在开发新的抗糖尿病疗法中的潜力 (P. Datar 和 Tejashree A Deokule,2014)。

安全和危害

属性

IUPAC Name |

5-(3,4-dichlorophenyl)sulfinyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS2/c1-5-9(15-13-12-5)16(14)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEYYLBULMUJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

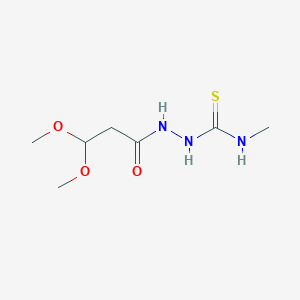

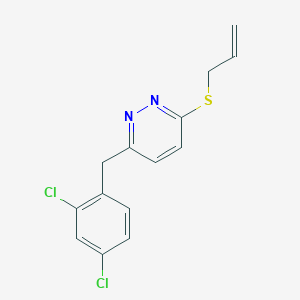

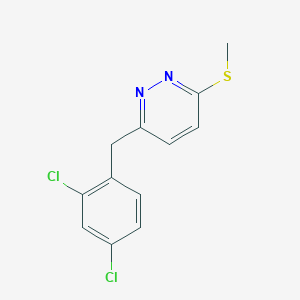

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)

![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)

![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)

![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)

![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-N,N-dimethyl-2-oxo-1-ethanaminium bromide](/img/structure/B3034842.png)

![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)

![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)